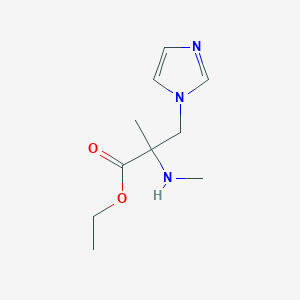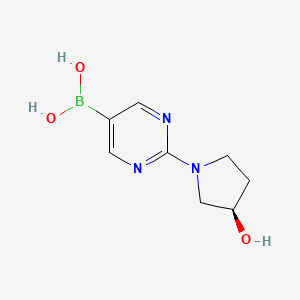
Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate: is a chemical compound with the following structure:
CH3C(O)CH2C(O)OCH2CH3
It belongs to the thiazole family and contains an ester group. Thiazoles are heterocyclic compounds that often exhibit interesting biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes:
The synthesis of Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate involves the reaction of 2-chloro-1,3-thiazole-4-carbaldehyde with ethyl acetoacetate . The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product.
Reaction Conditions:
- Reactants: 2-chloro-1,3-thiazole-4-carbaldehyde and ethyl acetoacetate
- Solvent: Typically anhydrous ethanol or another suitable solvent
- Catalyst: Basic conditions (such as sodium ethoxide)
- Temperature: Room temperature or slightly elevated
- Workup: Isolation and purification of the product
Industrial Production:
While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or custom chemical synthesis facilities.
Analyse Chemischer Reaktionen
Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate: can undergo various reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.
Common reagents and conditions depend on the specific transformation desired.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: It serves as a building block for the synthesis of more complex molecules.
Functional Group Manipulation: Researchers use it to introduce the thiazole moiety into other compounds.
Biology and Medicine:
Antimicrobial Properties: Thiazole derivatives often exhibit antimicrobial activity.
Drug Development: Researchers explore its potential as a scaffold for drug design.
Industry:
Fine Chemicals: It finds applications in the production of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The exact mechanism of action for Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate depends on its specific use. It may interact with enzymes, receptors, or other biological targets.
Vergleich Mit ähnlichen Verbindungen
While there are related thiazole derivatives, the uniqueness of this compound lies in its specific substitution pattern and ester functionality.
Similar Compounds
- 2-Chloro-1,3-thiazole-4-carbaldehyde
- Ethyl 2-chlorothiazole-4-carboxylate
Eigenschaften
CAS-Nummer |
2825005-27-2 |
|---|---|
Molekularformel |
C8H8ClNO3S |
Molekulargewicht |
233.67 g/mol |
IUPAC-Name |
ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate |
InChI |
InChI=1S/C8H8ClNO3S/c1-2-13-7(12)3-6(11)5-4-14-8(9)10-5/h4H,2-3H2,1H3 |
InChI-Schlüssel |
PVEMBMJLLYDMAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C1=CSC(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone](/img/structure/B13542343.png)

